MDR Reversal Potency vs. Milbemycin A4
In a direct head-to-head comparison conducted under identical assay conditions, milbemycin beta1 (MB β1) demonstrated multidrug resistance reversal activity with a reversal fold (RF) of 14.89 at 5 μM concentration in adriamycin-resistant MCF-7/adr human breast carcinoma cells. The comparator milbemycin A4 (MB A4) achieved an RF of 21.42 under the same conditions, representing a 43.9% higher reversal potency for A4 relative to beta1 [1]. Both compounds significantly increased intracellular accumulation of adriamycin and rhodamine 123 via P-glycoprotein transport inhibition, but A4 additionally down-regulated P-gp and MDR1 gene expression more effectively [1].
| Evidence Dimension | Multidrug resistance reversal potency (reversal fold of adriamycin cytotoxicity) |
|---|---|
| Target Compound Data | Reversal fold (RF) = 14.89 at 5 μM |
| Comparator Or Baseline | Milbemycin A4: RF = 21.42 at 5 μM; Milbemycin oxime A4: RF = 19.06 at 5 μM |
| Quantified Difference | Beta1 is 30.5% less potent than A4 (RF 14.89 vs 21.42) |
| Conditions | MCF-7/adr adriamycin-resistant human breast carcinoma cells; MTT cytotoxicity assay; 5 μM compound concentration |
Why This Matters
For researchers selecting milbemycins for MDR reversal studies, A4 is the superior modulator; beta1 should be selected only when specific β-series structural interrogation is required or when lower potency is advantageous for mechanistic dose-response delineation.
- [1] Xiang, W. et al. (2010). Reversal of P-glycoprotein-mediated multidrug resistance in vitro by milbemycin compounds in adriamycin-resistant human breast carcinoma (MCF-7/adr) cells. Toxicology in Vitro, 24(6), 1474-1481. View Source
